What are the physical and chemical properties of Rhein-13C4?
What are the physical and chemical properties of Rhein-13C4?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Rhein-13C4, a stable isotope-labeled version of Rhein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biomedical research fields.
Core Physical and Chemical Properties
Rhein-13C4 is a synthetic, stable isotope-labeled analog of Rhein, an active metabolite of diacerein. The incorporation of four carbon-13 isotopes provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.
General Information
| Property | Value | Source |
| Chemical Name | 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid-13C4 | PubChem[1] |
| Synonyms | Rheic Acid-13C4, Rhubarb yellow-13C4, Monorhein-13C4 | MedChemExpress[2] |
| CAS Number | 1189928-10-6 | Clearsynth[3] |
| Molecular Formula | C₁₁¹³C₄H₈O₆ | Clearsynth[3] |
| Molecular Weight | 288.19 g/mol | PubChem[1] |
Physical Properties
| Property | Value | Source |
| Appearance | Yellow Crystalline Solid | ChemicalBook |
| Melting Point | 321-322 °C | ChemicalBook |
| Solubility | Soluble in DMSO.[4] Data for unlabeled Rhein indicates solubility in alkali and pyridine, and slight solubility in alcohol, ether, benzene, chloroform, and petroleum ether, and insolubility in water.[5] A detailed study on unlabeled Rhein reported mole fraction solubility in various solvents, with the highest in 1,4-dioxane and N,N-dimethylformamide (DMF).[6] | ChemicalBook, ChemicalBook, ResearchGate |
| Storage | Store at -20°C | ChemicalBook |
Experimental Protocols
Rhein-13C4 is primarily utilized as an internal standard in analytical methodologies. Below are detailed, representative protocols for its characterization and use.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity and retention time of Rhein-13C4.
Instrumentation:
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HPLC system with a UV-Vis detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Water (HPLC grade)
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Formic acid or Phosphoric acid
Procedure:
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Sample Preparation: Prepare a stock solution of Rhein-13C4 in DMSO at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
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Mobile Phase Preparation: A common mobile phase for Rhein analysis consists of a mixture of acetonitrile, water, and an acidifier. For example, a gradient elution with acetonitrile and water containing 0.1% formic acid.[7]
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Chromatographic Conditions:
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Column: C18 reverse-phase column
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Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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-
Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by the area percentage of the principal peak.
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight and isotopic enrichment of Rhein-13C4.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
Reagents:
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As per HPLC protocol.
Procedure:
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Sample Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system as described above.
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Ionization: Use electrospray ionization (ESI) in negative ion mode, as anthraquinones are readily deprotonated.
-
Mass Spectrometry Parameters:
-
Mass Range: m/z 100-500
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Capillary Voltage: 3.5 kV
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Cone Voltage: 30 V
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Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of Rhein-13C4 at approximately m/z 287.05. The isotopic pattern will confirm the presence of the four ¹³C atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the ¹³C labels in Rhein-13C4.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher) with a ¹³C probe.
Reagents:
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Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of Rhein-13C4 in 0.5-0.7 mL of DMSO-d₆.
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¹³C NMR Acquisition:
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Pulse Program: Standard ¹³C{¹H} decoupled experiment.
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Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a significant number of scans (e.g., 1024 or more) will be required.
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Relaxation Delay (d1): 2 seconds.
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-
Data Analysis: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the Rhein structure. The signals for the four ¹³C-labeled positions will be significantly enhanced, confirming their location within the molecule.
Signaling Pathways
Rhein, the unlabeled counterpart of Rhein-13C4, has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these pathways is crucial for researchers utilizing Rhein-13C4 in biological studies.
MAPK/NF-κB Signaling Pathway
Rhein has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2] This inhibition can lead to reduced cell proliferation, migration, and invasion in cancer cells.
References
- 1. Rhein-13C4 | C15H8O6 | CID 46782876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Rhein-13C4 | 1189928-10-6 [chemicalbook.com]
- 5. Rhein | 478-43-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Rhein on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
